5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide
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Overview
Description
5-Chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide is a chemical compound with the molecular formula C₁₂H₁₄ClN₃.BrH. It belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors followed by dehydrative aromatization. One common method includes the reaction of 1-cyclopentyl-1H-benzo[d]imidazol-2-amine with chlorinating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its imidazole ring is particularly useful in creating pharmaceuticals and agrochemicals.
Biology: In biological research, 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide is employed in studying enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring plays a crucial role in binding to these targets, leading to biological responses.
Comparison with Similar Compounds
1H-Benzo[d]imidazol-2-amine
5-Chloro-1H-benzo[d]imidazol-2-amine
1-Cyclopentyl-1H-benzo[d]imidazol-2-amine
Uniqueness: 5-Chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide stands out due to its specific structural features, such as the presence of the chloro and cyclopentyl groups
Properties
IUPAC Name |
5-chloro-1-cyclopentylbenzimidazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.BrH/c13-8-5-6-11-10(7-8)15-12(14)16(11)9-3-1-2-4-9;/h5-7,9H,1-4H2,(H2,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTNCFDVXOMSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N=C2N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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